8,8-dimethyl-3-propyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one
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Description
Synthesis Analysis
The synthesis of related dihydro-10H-pyrano[3′,4′:5,6]pyrido[3,2:4″,5″]thieno[3″,2″-d][3,1]-oxazines and -pyrimidines involves convenient methods, establishing optimum conditions for chlorodeoxygenation of condensed thieno-pyrimidin-4-ones (Dabaeva, Noravyan, & Enokyan, 1995). Additionally, the development of a method for obtaining 2-substituted 3-amino-6,6-dimethyl-5,6-dihydro-8H-pyrano[4′,3′:4,5]- and 5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-4(3H)-ones has been reported, with these compounds being convertible by deamination to the corresponding dihydropyranothieno-3H-pyrimidinones (Mkrtchyan & Noravyan, 2006).
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively studied, including X-ray crystallographic studies, to determine the arrangement and conformation of molecules in the crystal lattice. For instance, a study on 9-Furfurylidene-2,3-dimethyl-6,7,8,9-tetrahydro-4H-thieno[2′,3′:4,5]pyrimidino[1,2-a]pyridin-4-one has provided insights into the molecular geometry and intermolecular hydrogen bonding patterns (Bozorov et al., 2010).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds within this class involve various synthesis routes and reaction conditions to introduce or modify functional groups. For example, one-step synthesis employing a catalytic four-component reaction of ketones, ethyl cyanoacetate, S8, and formamide represents a green approach to synthesizing pharmacologically important thieno[2,3-d]pyrimidin-4(3H)-ones, showcasing step economy and ease of purification (Shi et al., 2018).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments and potential applications. Detailed analyses of these properties are essential for the development and application of these compounds in various fields.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are fundamental for predicting the behavior of these compounds in chemical reactions and potential biological activity. Studies on the synthesis and reactivity of derivatives of condensed thienopyrimidimines and thieno[2,3-d]pyrimidines provide valuable insights into these aspects (Oganisyan et al., 2001).
Safety and Hazards
Future Directions
properties
IUPAC Name |
5,5-dimethyl-14-propyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-4-5-20-9-18-13-11-6-10-8-22-17(2,3)7-12(10)19-15(11)23-14(13)16(20)21/h6,9H,4-5,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOAAZCJJFHYCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C(C1=O)SC3=C2C=C4COC(CC4=N3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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